Diethyl Pyrocarbonate

RNA extraction RNase inhibition concentration optimization

Diethyl pyrocarbonate (DEPC), also known as diethyl dicarbonate (CAS 1609-47-8), is a chemical nuclease inhibitor widely employed in molecular biology for the inactivation of ribonuclease (RNase) enzymes in aqueous solutions and on laboratory surfaces. DEPC functions as a potent, non-specific inhibitor that covalently modifies histidine residues—most strongly at the imidazole ring—as well as lysine, cysteine, and tyrosine residues within the active sites of RNase enzymes, rendering them irreversibly inactive.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 1609-47-8
Cat. No. B155208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Pyrocarbonate
CAS1609-47-8
SynonymsAnhydride, Ethoxyformic
Dicarbonate, Diethyl
Diethyl Dicarbonate
Diethyl Oxydiformate
Diethyl Pyrocarbonate
Diethylpyrocarbonate
Ethoxyformic Anhydride
Oxydiformate, Diethyl
Pyrocarbonate, Diethyl
Pyrocarbonic Acid Diethyl Este
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(=O)OCC
InChIInChI=1S/C6H10O5/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3
InChIKeyFFYPMLJYZAEMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Pyrocarbonate (DEPC, CAS 1609-47-8) for RNase Inactivation: Technical Specifications and Procurement Considerations


Diethyl pyrocarbonate (DEPC), also known as diethyl dicarbonate (CAS 1609-47-8), is a chemical nuclease inhibitor widely employed in molecular biology for the inactivation of ribonuclease (RNase) enzymes in aqueous solutions and on laboratory surfaces [1]. DEPC functions as a potent, non-specific inhibitor that covalently modifies histidine residues—most strongly at the imidazole ring—as well as lysine, cysteine, and tyrosine residues within the active sites of RNase enzymes, rendering them irreversibly inactive [2]. At standard working concentrations of 0.05–0.1% (v/v) in aqueous solution, DEPC effectively eliminates RNase contamination, with decomposition upon autoclaving yielding ethanol and carbon dioxide as benign byproducts [1]. This compound is distinguished from proteinaceous RNase inhibitors (e.g., RNasin) and competitive transition-state analogs (e.g., vanadyl ribonucleoside complexes) by its ability to be applied directly to water, buffers, and plasticware for broad-spectrum nuclease decontamination prior to RNA work .

Why Generic 'Nuclease-Free' Water Cannot Substitute for DEPC-Treated Water in Critical RNA Applications


Procurement decisions between DEPC-treated water, commercial nuclease-free water, or alternative RNase inhibitors (such as RNasin or vanadyl ribonucleoside complexes) cannot be made interchangeably without risking downstream experimental failure. DEPC provides irreversible covalent inactivation of RNases through histidine modification, a mechanism fundamentally distinct from the reversible non-covalent inhibition offered by proteinaceous inhibitors like RNasin . Unlike RNasin, which exhibits narrow specificity limited to RNase A, B, and C, DEPC demonstrates broad-spectrum activity against multiple RNase isoforms including those not inhibited by RNasin [1]. Critically, DEPC is incompatible with Tris-based buffers due to amine group scavenging of the active electrophile, whereas RNasin remains fully functional in such buffers—a key differential determinant in buffer selection [2]. Furthermore, DEPC's capacity to be applied directly to plasticware and glassware for surface decontamination represents a unique utility absent from solution-phase-only inhibitors [3]. The quantitative evidence below demonstrates that substitution without understanding these mechanistic and compatibility distinctions leads directly to compromised RNA integrity and failed reverse transcription reactions.

Quantitative Comparative Evidence: DEPC Performance Benchmarks Against Alternative RNase Inhibitors


Concentration-Dependent RNase A Inactivation: DEPC Efficacy Thresholds for Procurement Planning

DEPC exhibits clear concentration-dependent inactivation of RNase A across a defined range, enabling precise buffer preparation based on anticipated contamination levels. At 0.01% (v/v), DEPC effectively inactivates up to 100 ng/mL of RNase A; at 0.1% (v/v), the inactivation capacity increases to 500 ng/mL; and at 1% (v/v), DEPC inactivates up to 1,000 ng/mL (1 μg/mL) of RNase A [1]. This quantitative relationship establishes that 0.1% DEPC—the standard working concentration—provides a 5-fold greater inactivation capacity than 0.01% DEPC, while 1% DEPC provides a 10-fold increase over the 0.01% baseline. Notably, increased DEPC concentration correlates with increased residual byproduct formation, which may inhibit downstream enzymatic reactions such as in vitro transcription and translation [1].

RNA extraction RNase inhibition concentration optimization

Buffer Compatibility Matrix: DEPC vs. RNasin Performance in Tris-Containing RT-PCR Systems

A critical procurement and experimental design distinction between DEPC and the proteinaceous inhibitor RNasin lies in buffer compatibility. DEPC is rendered ineffective in Tris-HCl buffer systems because Tris contains primary amine groups that react with and consume DEPC, preventing it from inactivating RNase enzymes [1]. Consequently, DEPC-treated water is suitable for initial reagent preparation but cannot be used to directly supplement Tris-buffered RT-PCR master mixes. In contrast, RNasin maintains full inhibitory activity in Tris-HCl buffers and does not interfere with PCR components or downstream enzymatic reactions [1][2]. This buffer compatibility constraint is a primary driver for selecting RNasin over DEPC in RT-PCR applications requiring Tris-based buffer systems, despite RNasin's substantially higher cost per reaction and narrower RNase specificity profile [2].

RT-PCR buffer compatibility RNase inhibitor selection

Irreversible Covalent Inactivation vs. Reversible Inhibition: DEPC Mechanism Provides Permanent RNase Elimination

DEPC achieves RNase inactivation through irreversible covalent modification of histidine residues within the enzyme active site, specifically carbethoxylation of the imidazole rings of His119, His105, and His12 in RNase A [1]. This permanent chemical modification contrasts sharply with proteinaceous inhibitors such as RNasin, which bind RNase non-covalently with high affinity (Kd approximately 2 × 10⁻¹⁶ M) but in a reversible 1:1 stoichiometric complex [2]. The irreversible nature of DEPC modification means that once RNases are inactivated on surfaces or in treated water, the inactivation persists even after DEPC itself is removed by autoclaving. Conversely, RNasin-inhibited RNase can regain activity upon inhibitor dissociation, dilution, or oxidative degradation of the RNasin protein [2]. This mechanistic distinction underpins DEPC's unique utility for permanent surface and water decontamination, whereas RNasin is optimized for continuous protection of RNA during ongoing enzymatic reactions [3].

enzyme inactivation covalent modification RNase mechanism

RNase Specificity Spectrum: DEPC Broad-Spectrum Activity vs. RNasin Limited Subtype Coverage

DEPC and RNasin exhibit fundamentally different specificity profiles against the RNase enzyme family, a distinction with direct implications for experimental robustness. DEPC demonstrates broad-spectrum, non-specific inactivation of RNases, reacting with histidine residues present in the active sites of multiple RNase subtypes, as well as modifying lysine, cysteine, and tyrosine residues across various nucleases [1]. In contrast, RNasin exhibits highly restricted specificity, effectively inhibiting only RNase A, RNase B, and RNase C, while providing no inhibition against RNase I, T1, T2, H, U1, U2, or CL3 [2]. This limited specificity profile means that RNasin cannot protect RNA from degradation by the numerous RNase isoforms commonly encountered in biological samples, particularly bacterial RNases and environmental contaminants. DEPC's broader reactivity spectrum provides more comprehensive protection against unknown or mixed RNase populations, a critical advantage when working with tissues or samples of undefined nuclease composition [3].

RNase isoforms inhibitor specificity broad-spectrum inhibition

Surface and Plasticware Decontamination: DEPC Provides Physical Environment Protection Unavailable with RNasin

A unique and procurement-relevant differential capability of DEPC is its suitability for direct surface and plasticware decontamination—an application for which RNasin and other proteinaceous inhibitors are entirely unsuitable due to cost, stability, and mechanism constraints. Standard protocols specify incubating glassware or plasticware for 2 hours at 37°C in a 0.1% DEPC solution, followed by rinsing with DEPC-treated water and autoclaving for 15 minutes to achieve permanent nuclease inactivation on surfaces [1][2]. This surface-treatment capability is cited in patent literature as a standard approach for creating RNase-free working environments, despite acknowledged limitations regarding cost and potential carcinogenicity concerns [1]. Proteinaceous inhibitors like RNasin cannot be economically or practically applied to surface decontamination due to their high cost per unit, susceptibility to oxidative degradation on surfaces, and reversible binding mechanism that would not persist after drying or rinsing [1]. Consequently, DEPC remains the only practical chemical option for establishing a comprehensive RNase-free laboratory environment spanning both solutions and solid surfaces.

surface decontamination plasticware treatment RNase-free environment

Downstream Enzymatic Compatibility: DEPC vs. Vanadyl Ribonucleoside Complex in Bacterial RNA Isolation Workflows

Comparative assessment of RNase inhibitor options for bacterial mRNA isolation reveals distinct workflow integration differences between DEPC and vanadyl ribonucleoside complexes (VRC). Standard protocols for E. coli mRNA isolation describe two parallel approaches: one employing vanadyl ribonucleoside complex plus aurintricarboxylic acid as combined RNase inhibitors, and an alternative requiring only DEPC-treated water and reagents [1]. The DEPC-only protocol is noted as simpler and requires fewer specialized reagents, though concerns regarding bacterial RNase inhibition efficacy are acknowledged. VRC provides potent transition-state analog inhibition of RNases but introduces vanadium ions that may interfere with downstream enzymatic reactions and must be removed via multiple organic extractions . DEPC's thermal decomposition products (ethanol and CO₂) are largely removed by autoclaving, though trace byproducts may still inhibit in vitro translation and transcription . This trade-off between inhibitor removal complexity and downstream compatibility directly influences protocol selection and reagent procurement decisions for bacterial RNA applications.

bacterial RNA mRNA isolation inhibitor interference

Optimal Procurement and Application Scenarios for Diethyl Pyrocarbonate (DEPC) in RNA Research and Diagnostics


Preparation of RNase-Free Water and Aqueous Reagents for General RNA Work

DEPC is the definitive reagent for preparing RNase-free water and non-amine-containing aqueous solutions used throughout RNA extraction, purification, and analysis workflows. Treatment with 0.1% (v/v) DEPC followed by autoclaving eliminates RNase contamination at levels up to 500 ng/mL RNase A, providing a baseline RNase-free environment for RNA resuspension, dilution, and storage [1]. This application leverages DEPC's broad-spectrum irreversible inactivation mechanism to create permanently RNase-free water that remains stable for months when stored properly. Procurement of DEPC for this purpose is essential for any laboratory performing routine RNA work, as commercial nuclease-free water represents a recurring consumable cost that DEPC-treated water can offset through in-house preparation [1].

Surface and Plasticware Decontamination for RNase-Free Laboratory Environments

DEPC provides the only practical chemical method for establishing RNase-free surfaces on glassware, plasticware, and laboratory equipment prior to RNA-sensitive experiments. Incubation with 0.1% DEPC for 2 hours at 37°C followed by rinsing and autoclaving permanently inactivates surface-adherent RNases [1][2]. This application is uniquely suited to DEPC and cannot be achieved with proteinaceous inhibitors like RNasin due to their cost, instability on surfaces, and reversible binding mechanisms. Laboratories establishing new RNA workflows or troubleshooting persistent RNA degradation issues should procure DEPC specifically for comprehensive environmental decontamination, as surface-borne RNase contamination represents a frequent and underappreciated source of experimental failure [1].

RNA Extraction from Tissues with Undefined or Mixed RNase Populations

When extracting RNA from tissues or biological samples containing unknown or mixed RNase isoforms, DEPC-treated water and reagents provide broader protection than narrow-spectrum alternatives like RNasin. DEPC's non-specific covalent modification of multiple nucleases via histidine, lysine, cysteine, and tyrosine residues ensures inactivation of diverse RNase subtypes, including those not inhibited by RNasin (e.g., RNase I, T1, T2, H) [1][2]. This broad-spectrum activity is particularly valuable for plant tissues, bacterial samples, and clinical specimens where the specific RNase composition is undefined. Procurement of DEPC for these applications minimizes the risk of RNase-mediated RNA degradation that would otherwise compromise downstream analyses such as RNA-seq, microarray hybridization, and qRT-PCR .

Viral RNA Detection Workflows Requiring Thermal Denaturation with Concurrent RNase Protection

In viral RNA detection protocols involving thermal denaturation steps, DEPC serves a dual function as a non-proteinaceous RNase inhibitor that remains active during heat treatment. Patent literature describes protocols where samples are heated to denature viral protein coats in the presence of DEPC, which protects liberated RNA from RNase degradation during the heating and subsequent cooling phases, after which a proteinaceous inhibitor such as RNasin is added once the temperature drops below its denaturation threshold [1]. This sequential inhibitor strategy—DEPC during heat denaturation followed by RNasin during enzymatic manipulation—leverages the thermal stability of DEPC (decomposes at 155°C) relative to the heat lability of proteinaceous inhibitors. Laboratories developing viral RNA detection assays should procure both DEPC and RNasin to implement this optimized two-stage protection protocol [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl Pyrocarbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.